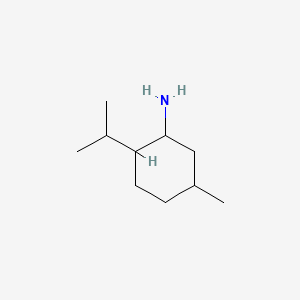

2-Isopropyl-5-methylcyclohexanamine

Description

The exact mass of the compound 2-Isopropyl-5-methylcyclohexanamine is 155.167399674 g/mol and the complexity rating of the compound is 120. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropyl-5-methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903120 | |

| Record name | NoName_3716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-81-4, 2216-54-8 | |

| Record name | 5-Methyl-2-(1-methylethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(1alpha,2beta,5alpha))-2-(Isopropyl)-5-methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)-5-methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21411-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(isopropyl)-5-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Isopropyl)-5-methylcyclohexylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRS6GYG67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Stereochemistry and Chirality of Menthylamine Isomers

This guide details the stereochemical intricacies, synthetic pathways, and applications of menthylamine isomers, specifically focusing on the commercially and scientifically critical (-)-menthylamine and (-)-neomenthylamine .

Executive Summary

Menthylamine (

Part 1: Structural Foundations & Stereochemistry[1]

The menthylamine scaffold possesses three chiral centers at positions C1, C2, and C5. While eight stereoisomers are theoretically possible, the four derived from the naturally abundant (-)-menthone ((2S, 5R)-2-isopropyl-5-methylcyclohexanone) are the most relevant.

The Four Diastereomers ((-)-Series)

The nomenclature follows the IUPAC convention based on the (1R, 2S, 5R) configuration of (-)-menthol.

| Isomer | Configuration (C1, C2, C5) | Amine Position (C1) | Isopropyl (C2) | Methyl (C5) | Stability (A-Value) |

| (-)-Menthylamine | (1R, 2S, 5R) | Equatorial | Equatorial | Equatorial | Most Stable |

| (-)-Neomenthylamine | (1S, 2S, 5R) | Axial | Equatorial | Equatorial | Less Stable |

| (-)-Isomenthylamine | (1R, 2R, 5R) | Equatorial | Axial | Equatorial | Unstable |

| (-)-Neoisomenthylamine | (1S, 2R, 5R) | Axial | Axial | Equatorial | Least Stable |

Conformational Analysis

The reactivity of these isomers is dictated by the A-value (conformational free energy) of the amino group (~1.4 kcal/mol).

-

Menthylamine: The amino group is equatorial, minimizing 1,3-diaxial interactions. This makes it thermodynamically stable but sterically shielded by the neighboring isopropyl group, affecting nucleophilicity.

-

Neomenthylamine: The amino group is axial. While less thermodynamically stable, the axial lone pair is often more accessible for certain reactions, though it suffers from 1,3-diaxial strain with C3 and C5 axial protons.

Figure 1: Stereochemical outcome of the reductive amination of (-)-menthone.

Part 2: Synthesis & Separation Protocol

The standard industrial and laboratory synthesis involves the Leuckart-Wallach reaction , which reductively aminates (-)-menthone using ammonium formate. This process yields a diastereomeric mixture favoring the thermodynamic product (menthylamine).

Experimental Protocol: Leuckart-Wallach Synthesis

Objective: Synthesize and separate (-)-menthylamine and (-)-neomenthylamine.

Reagents:

-

(-)-Menthone (1.0 eq)

-

Ammonium Formate (4.0 eq)

-

Formic Acid (catalytic)

-

Hydrochloric Acid (conc.)[1]

-

Sodium Hydroxide (pellets)

-

Solvents: Diethyl ether, Ethanol, Water.[2]

Workflow:

-

Formylation (The Leuckart Step):

-

In a round-bottom flask equipped with a distillation head, combine (-)-menthone and ammonium formate.

-

Heat gradually to 150°C. Water and CO2 will evolve.

-

Maintain temperature at 150-160°C for 4-6 hours. The distillate (water/ketone) is collected; any co-distilled ketone should be returned to the flask.

-

Mechanism:[3][4] Menthone converts to the iminium ion, which is reduced by formate to yield N-formylmenthylamines .

-

-

Hydrolysis:

-

Cool the reaction mixture. Add concentrated HCl (approx. 1.5 eq relative to starting ketone) carefully.

-

Reflux the mixture for 6 hours to hydrolyze the N-formyl group.

-

Checkpoint: The solution now contains Menthylamine·HCl and Neomenthylamine·HCl.

-

-

Separation (Fractional Crystallization):

-

Evaporate the hydrolysis mixture to dryness under reduced pressure.

-

Recrystallize the crude salt mixture from hot water (or ethanol/water 9:1).

-

Fraction A (Precipitate): Upon cooling, (-)-Menthylamine·HCl crystallizes out first due to lower solubility. Filter and wash with cold water.

-

Fraction B (Mother Liquor): The filtrate is enriched with (-)-Neomenthylamine·HCl . Concentrate the filtrate and recrystallize from ethanol/ether to isolate the neo-isomer.

-

-

Free Base Recovery:

-

Treat the purified HCl salts separately with 20% NaOH solution.

-

Extract the liberated oil into diethyl ether, dry over

, and distill.

-

Physical Properties Comparison

| Property | (-)-Menthylamine | (-)-Neomenthylamine |

| Boiling Point | 209-210°C | 212°C |

| Specific Rotation | -36.0° (neat) | +16.8° (neat) |

| HCl Salt Melting Point | > 280°C (sublimes) | 187-189°C |

| N-Acetyl Derivative MP | 146°C | 165°C |

Note: Neomenthylamine derivatives often exhibit distinct melting points due to the axial conformation affecting crystal packing.

Part 3: Application - Chiral Resolution

Menthylamine is a primary choice for resolving racemic carboxylic acids via diastereomeric salt formation.

Mechanism of Resolution

When (-)-menthylamine (pure S-base) reacts with a racemic acid (R/S-Acid), two diastereomeric salts are formed:

Because Salt A and Salt B are diastereomers, they possess different lattice energies and solubilities, allowing separation by crystallization.

Protocol: Resolution of (±)-Mandelic Acid

Self-Validating System: The success of this protocol is validated by the specific rotation of the recovered acid. Pure (R)-mandelic acid has

-

Salt Formation:

-

Dissolve 0.1 mol of (±)-mandelic acid and 0.1 mol of (-)-menthylamine in boiling ethanol (150 mL).

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The less soluble diastereomeric salt (typically the (R)-mandelate salt) will precipitate.

-

-

Purification:

-

Recovery:

-

Dissolve the purified salt in dilute HCl.

-

Extract the liberated Mandelic Acid with ethyl acetate.

-

Basify the aqueous layer (containing menthylamine HCl) with NaOH to recover the resolving agent.

-

Figure 2: Workflow for the optical resolution of racemic acids using menthylamine.

References

-

Reinscheid, U. M., & Reinscheid, F. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Link

-

Organic Syntheses. (1937). l-Menthone. Org. Synth. 17, 65. Link (Foundational synthesis of the precursor).

-

Ingersoll, A. W., et al. (1933). Resolution of Racemic Acids by Menthylamine. Journal of the American Chemical Society. Link

-

Nohira, H., et al. (1978). Optical Resolution of Menthylamine. Bulletin of the Chemical Society of Japan. Link

Sources

- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methylamine hydrochloride [chemister.ru]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. sciencemadness.org [sciencemadness.org]

- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]

- 8. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

Difference between menthylamine and neomenthylamine structures

The following technical guide details the structural, stereochemical, and functional differences between Menthylamine and Neomenthylamine .

Content Type: Structural & Functional Analysis Subject: Stereochemical Differentiation and Reactivity Profiles of p-Menthan-3-amines

Executive Summary

In drug development and asymmetric synthesis, the distinction between Menthylamine and Neomenthylamine is not merely academic; it is a critical determinant of reaction kinetics, thermodynamic stability, and pharmacological efficacy. While both are diastereomers of 2-isopropyl-5-methylcyclohexanamine, their behavior is governed by the equatorial vs. axial orientation of the amine group at the C1 position. This guide analyzes these differences to aid in the selection of chiral auxiliaries and resolving agents.

Stereochemical Fundamentals

Both compounds share the p-menthane skeleton but differ in the absolute configuration at C1. The numbering convention assigns the amine-bearing carbon as C1, the isopropyl group at C2, and the methyl group at C5.

Structural Hierarchy

The relationship between the isomers is best understood through their configuration relative to the parent terpene, (-)-Menthol.

-

(-)-Menthylamine: (1R, 2S, 5R) — All three bulky substituents (Methyl, Isopropyl, Amine) are equatorial in the stable chair conformation.

-

(+)-Neomenthylamine: (1S, 2S, 5R) — The Methyl and Isopropyl groups remain equatorial, but the Amine group is axial .

Visualization of Stereochemical Logic

The following diagram illustrates the origin and relationship of these diastereomers from the parent ketone, Menthone.

Figure 1: Synthetic divergence of menthylamines. Sodium reduction favors the thermodynamically stable all-equatorial isomer (Menthylamine), while catalytic hydrogenation often yields the kinetic product (Neomenthylamine).

Conformational Analysis & Stability

The reactivity difference between these two isomers is dictated by the Barton-Winstein principles of conformational analysis in cyclohexane rings.

| Feature | (-)-Menthylamine | (+)-Neomenthylamine |

| C1 Configuration | Equatorial (-NH₂) | Axial (-NH₂) |

| Steric Environment | Unhindered | 1,3-Diaxial interactions (with C3-H, C5-H) |

| Thermodynamic Stability | High (Global Minimum) | Lower (~2-3 kcal/mol higher energy) |

| Dominant Conformer | Chair | Chair (Distorted) |

The "Anchor" Effect

The bulky isopropyl group at C2 acts as a conformational "anchor," locking the ring into a specific chair form to keep the isopropyl group equatorial.

-

In Menthylamine , the C1-NH₂ is trans to the C2-isopropyl group (diequatorial).

-

In Neomenthylamine , the C1-NH₂ is cis to the C2-isopropyl group (axial-equatorial).

Reactivity Profiles

The axial vs. equatorial distinction leads to drastically different reaction pathways, particularly in deamination and acylation.

Deamination (Reaction with HNO₂)

This is the classic "litmus test" for stereochemistry in cyclohexane rings. The reaction with nitrous acid generates a diazonium ion (

-

Neomenthylamine (Axial Elimination): The axial diazonium group is anti-periplanar to the axial hydrogens at C2 and C6. This perfect geometric alignment facilitates rapid E2 elimination , yielding menthenes (primarily 3-menthene).

-

Menthylamine (Equatorial Substitution): The equatorial diazonium group has no anti-periplanar hydrogens in the stable chair form. Elimination is forbidden without a high-energy ring flip. Consequently, the molecule typically undergoes Solvolysis (Sn1) or Rearrangement .

Acylation Kinetics

In reactions with acyl chlorides (e.g., benzoyl chloride):

-

Menthylamine reacts faster . The equatorial amine projects into open space, making it sterically accessible to the electrophile.

-

Neomenthylamine reacts slower . The axial amine is shielded by the 1,3-diaxial hydrogens, creating a steric blockade that retards nucleophilic attack.

Figure 2: Divergent pathways in deamination. Axial amines favor elimination; equatorial amines favor substitution.

Separation & Purification Protocols

Separating these isomers is challenging due to their similar boiling points (~205–210°C). Fractional distillation is often insufficient without high-plate-count columns. The industry standard relies on Fractional Crystallization of Salts .

Protocol: Hydrochloride Crystallization

This method exploits the packing efficiency differences between the diastereomeric salts.

-

Reagent Prep: Dissolve the crude amine mixture (from menthone oxime reduction) in hot Ethanol or Isopropanol .

-

Acidification: Add concentrated Hydrochloric Acid (HCl) slightly in excess.

-

Crystallization:

-

Cool the solution slowly to 0°C.

-

Menthylamine Hydrochloride is typically less soluble due to its compact, symmetrical all-equatorial packing. It crystallizes first.

-

Neomenthylamine Hydrochloride remains in the mother liquor.

-

-

Recrystallization: Filter the solid and recrystallize from boiling ethanol to achieve >98% diastereomeric purity.

-

Free Basing: Treat the purified salt with 10% NaOH and extract with ether to recover the pure amine.

Alternative: Formate/Acetate Salts

For difficult separations, converting to the Formate salt often enhances the solubility difference, as reported in early terpene literature (Read et al.).

Summary of Physicochemical Differences

| Property | (-)-Menthylamine | (+)-Neomenthylamine |

| Configuration | (1R, 2S, 5R) | (1S, 2S, 5R) |

| Amine Orientation | Equatorial | Axial |

| Boiling Point | ~206°C | ~205°C (Slightly lower) |

| Density | 0.845 g/cm³ | 0.850 g/cm³ |

| Reaction with HNO₂ | Alcohols (Substitution) | Alkenes (Elimination) |

| Acylation Rate | Fast ( | Slow ( |

| Principal Use | Chiral Resolution Agent | Mechanistic Probe |

References

-

Stereochemical Analysis: Reinscheid, U. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure. Link

- Deamination Mechanisms: Hückel, W., & Pietrzok, H. (1939). Die Reaktionsweise der cyclischen Amine mit salpetriger Säure. Justus Liebigs Annalen der Chemie.

-

Electrochemical Synthesis: Beilstein Journal of Organic Chemistry. Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines. Link

- Conformational Analysis: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill.

-

Separation Protocols: Read, J., & Storey, R. A. (1930). Researches on Menthylamines. Journal of the Chemical Society.[4] (Foundational protocol for salt separation).

Sources

The Chiral Scaffold: A Technical Chronicle of Menthylamine Derivatives

Executive Summary

Menthylamine (3-aminomenthan) represents a cornerstone in the history of terpene chemistry and modern asymmetric synthesis. Originating from the pioneering work of Otto Wallach, this scaffold has evolved from a stereochemical curiosity to a critical chiral auxiliary and a pharmacophore in TRP channel modulation. This guide deconstructs the synthesis, stereochemical resolution, and pharmacological utility of menthylamine derivatives, emphasizing the separation of thermodynamic and kinetic products derived from the natural terpene pool.

Part 1: The Stereochemical Matrix

The complexity of menthylamine lies in its three chiral centers (C1, C3, C4). Reduction of menthone yields a mixture of diastereomers. Understanding the conformational preference of the isopropyl group and the amine functionality is a prerequisite for successful synthesis.

The Isomer Stability Profile

The reduction of (-)-menthone typically yields two primary amines: (-)-Menthylamine (thermodynamic product, equatorial amine) and (+)-Neomenthylamine (kinetic product, axial amine).

| Isomer | Configuration (C1, C3, C4) | Amine Position | Isopropyl Position | Stability |

| (-)-Menthylamine | (1R, 3R, 4S) | Equatorial | Equatorial | Most Stable |

| (+)-Neomenthylamine | (1R, 3S, 4S) | Axial | Equatorial | Less Stable |

| (+)-Isomenthylamine | (1R, 3S, 4R) | Equatorial | Axial | Unstable |

| (+)-Neoisomenthylamine | (1R, 3R, 4R) | Axial | Axial | Least Stable |

Critical Note: A frequent error in older literature is the misassignment of (+)-neomenthylamine as (+)-menthylamine. Always verify identity via NMR coupling constants (

): Menthylamine (large axial-axial coupling, ~10 Hz) vs. Neomenthylamine (small axial-equatorial coupling, ~2-3 Hz).

Part 2: Historical & Mechanistic Evolution

The synthesis of menthylamine is inextricably linked to the Leuckart-Wallach reaction , a method that earned Otto Wallach the Nobel Prize in 1910.

The Leuckart-Wallach Mechanism

Historically, heating menthone with ammonium formate yielded the formyl-menthylamine intermediate, which was subsequently hydrolyzed. This process favors the thermodynamic product (menthylamine) due to the high temperatures involved, allowing equilibration.

Modern Catalytic Routes

Contemporary methods utilize catalytic reductive amination (e.g., Raney Ni or Pd/C with

Figure 1: Divergent synthetic pathways from (-)-Menthone. High-temperature Leuckart conditions favor the equatorial amine (Menthylamine).

Part 3: Protocol – Synthesis and Purification

This protocol describes the classic Leuckart synthesis adapted for the research laboratory to maximize the yield of (-)-menthylamine from (-)-menthone.

The Leuckart Synthesis

Reagents: (-)-Menthone (1 eq), Ammonium Formate (4 eq). Equipment: Round-bottom flask, Dean-Stark trap (optional for water removal), Reflux condenser.

-

Formylation: Combine menthone and ammonium formate. Heat slowly to 150-160°C. Water will evolve; maintain temperature until gas evolution ceases (approx. 4-6 hours).

-

Hydrolysis: Cool the mixture. Add concentrated HCl (6N) and reflux for 2 hours to cleave the N-formyl group.

-

Extraction: Cool to room temperature. Wash the acidic solution with ether (removes unreacted menthone).

-

Basification: Basify the aqueous layer with NaOH (pH > 12). The amine will separate as an oil. Extract with diethyl ether or DCM.

Separation of Diastereomers (Self-Validating Step)

The crude product contains ~70:30 Menthylamine:Neomenthylamine. Separation relies on the distinct solubility of their salts.[4][5][6]

-

Protocol: Dissolve the crude amine oil in ethanol. Add concentrated HCl dropwise to precipitate the hydrochloride salts.

-

Validation:

-

(-)-Menthylamine HCl: Highly crystalline, less soluble. Recrystallize from water or ethanol/ether.

-

(+)-Neomenthylamine HCl: More soluble, remains in the mother liquor.

-

-

Check: Measure Melting Point. Menthylamine HCl (>280°C, sublimes) vs. Neomenthylamine HCl (~189°C).

Part 4: Pharmacological Renaissance (TRPM8)

Beyond chiral auxiliaries, menthylamine derivatives are potent modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, the primary sensor for cold stimuli in humans.

Mechanism of Action

While menthol is a TRPM8 agonist (causing a cooling sensation), specific N-substituted menthylamine derivatives can act as antagonists. This is crucial for treating cold allodynia (pain hypersensitivity to cold) in neuropathic pain states.

-

Key Modification: Acylation of the nitrogen (e.g., menthyl-amides or ureas) often switches activity from agonist to antagonist or enhances metabolic stability compared to ester-based menthol derivatives.

-

Reference Compound: Compound 1d (N-(4-methoxyphenyl)-p-menthane-3-carboxamide derivatives and related amine analogs) has shown nanomolar potency as a TRPM8 antagonist.

Figure 2: Pharmacological modulation of TRPM8. Menthylamine derivatives can block the channel transition to the open state, preventing calcium influx and cold pain signaling.

References

-

Wallach, O. (1893). Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie. (Historical Context)

-

Ortar, G., et al. (2010). (-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels.[7][8][9] Bioorganic & Medicinal Chemistry Letters.

-

Reinscheid, U. M., & Reinscheid, F. (2016).[10] Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure.[10] (Stereochemical Correction)

- Morrison, J. D. (Ed.). Asymmetric Synthesis, Vol. 1: Analytical Methods. Academic Press. (Standard Reference for Resolution Protocols)

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. (-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Efficiency Optical Resolution of Carboxylic Acids via Diastereomeric Salt Formation with (-)-Menthylamine

Executive Summary

This application note details the protocol for resolving racemic carboxylic acids using 2-Isopropyl-5-methylcyclohexanamine (commonly known as Menthylamine ). While asymmetric synthesis has advanced, classical resolution via diastereomeric salt formation remains the workhorse of industrial drug development due to its scalability, cost-effectiveness, and potential for >99% enantiomeric excess (ee) upon recrystallization.

This guide moves beyond basic textbook descriptions, integrating the Pope-Peachey method for stoichiometric optimization and providing a rigorous solvent screening strategy to prevent common failure modes like "oiling out."

Chemical Profile & Mechanistic Basis

The Resolving Agent

(-)-Menthylamine is a chiral primary amine derived from (-)-menthol. Its bulky cyclohexane ring provides significant steric hindrance, which is critical for differentiating between enantiomers during crystal packing.

| Property | Data |

| IUPAC Name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine |

| Common Name | (-)-Menthylamine |

| CAS Number | 2216-54-8 (for the (-)-isomer) |

| Molecular Weight | 155.28 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~210°C |

| Chiral Function | Basic resolving agent for acidic racemates |

The Mechanism: Solubility Discrimination

The core principle relies on the reaction of a racemic acid (

These two products are diastereomers , not enantiomers. Consequently, they possess different scalar physical properties, most importantly solubility (

-

p-Salt (Precipitate): The less soluble diastereomer that crystallizes.

-

n-Salt (Negative): The more soluble diastereomer that remains in the mother liquor.

Strategic Planning: The "Pope-Peachey" Approach

Expertise Insight: A common novice mistake is using a 1:1 stoichiometry of resolving agent to racemic acid. This is often wasteful and can reduce yield.

The Pope-Peachey Method suggests using:

-

0.5 equivalents of the chiral amine (Menthylamine).

-

0.5 equivalents of an inexpensive achiral base (e.g., NaOH, Triethylamine).

Why? The chiral amine selectively reacts with the matching enantiomer to form the insoluble p-Salt. The achiral base neutralizes the unwanted enantiomer, keeping it in solution as a highly soluble achiral salt.[1] This maximizes the theoretical yield of the desired salt to 100% (relative to the desired enantiomer) and improves purity.

Visualizing the Workflow

The following diagram outlines the critical path from Racemate to Pure Enantiomer.

Figure 1: Operational workflow for diastereomeric salt resolution. Note the iterative recrystallization loop to ensure optical purity.

Detailed Protocol

Phase 1: Solvent Screening (Small Scale)

Do not proceed to bulk resolution without this step.

-

Preparation: Place 100 mg of racemic acid in 5 different vials.

-

Solvent Addition: Add 10 volumes (1 mL) of different solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, and Toluene.

-

Amine Addition: Add 1.0 eq of (-)-Menthylamine.

-

Observation: Heat to reflux. If solid remains, add more solvent. Cool to room temperature (RT).

-

Ideal Outcome: Clear solution at reflux

Heavy crystals at RT. -

Failure: Clear at RT (too soluble) or Oiling out (phase separation).

-

Phase 2: Bulk Resolution (The Pope-Peachey Protocol)

Materials:

-

Racemic Carboxylic Acid (10.0 g, ~1 eq)

-

(-)-Menthylamine (0.5 eq)

-

Sodium Hydroxide (0.5 eq, dissolved in minimal water) or Triethylamine

-

Selected Solvent (e.g., 95% Ethanol)

Steps:

-

Dissolution: Suspend the racemic acid in the solvent (approx. 5-10 mL per gram of acid). Heat to 50-60°C until partial or complete dissolution.

-

Neutralization: Add the achiral base (NaOH/TEA) first. This neutralizes the more acidic protons and prevents localized precipitation.

-

Addition of Resolving Agent: Add (-)-Menthylamine slowly while stirring.

-

Reflux: Heat the mixture to reflux. Ensure the solution is homogeneous. If solids persist, add small amounts of solvent until clear.

-

Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly in the oil bath (approx. 10°C/hour). Rapid cooling promotes inclusion of impurities.

-

Critical Check: At 40°C, check for "oiling out." If droplets form, reheat and add a seed crystal or a small amount of anti-solvent.

-

-

Crystallization: Let stand at RT for 4-12 hours. For maximum yield, cool to 0-4°C for an additional 2 hours.

-

Filtration: Filter the white precipitate (p-Salt). Wash the cake with cold solvent. Save the Mother Liquor (contains the opposite enantiomer).

Phase 3: Liberation of the Free Acid

The salt is not the final product. You must break the ionic bond.

-

Suspend the wet salt cake in a biphasic mixture of Ethyl Acetate and 1M HCl (or H2SO4).

-

Stir vigorously until the solid disappears (approx. 15-30 mins).

-

Separate the organic layer (contains the chiral acid).[2]

-

Extract the aqueous layer once more with Ethyl Acetate.

-

Combine organics, dry over MgSO4, and evaporate to yield the Enantiopure Acid .

-

Recover Menthylamine from the aqueous layer by basifying (pH > 12) and extracting with ether (optional for cost saving).

Analysis & Troubleshooting

Quality Control Metrics:

-

Specific Rotation

: Compare with literature values. -

Chiral HPLC: The gold standard. Use a column like Chiralpak AD-H or OD-H.

-

Melting Point: The pure enantiomer usually has a higher MP than the racemate (unless it forms a racemic compound).

Troubleshooting Decision Tree:

Figure 2: Troubleshooting matrix for common crystallization failures.

Common Issues:

-

Oiling Out: The salt separates as a liquid oil rather than a crystal.[3]

-

Cause: The temperature is above the saturation point but below the melting point of the solvated salt, or the solvent is too polar.

-

Fix: Reheat to dissolve the oil, add a seed crystal, and cool very slowly. Alternatively, switch to a less polar solvent (e.g., add Heptane to Ethanol).

-

-

Low Yield:

-

Cause: Too much solvent or the n-salt is co-precipitating.

-

Fix: Reduce solvent volume or use the Pope-Peachey method to keep the n-salt in solution.[1]

-

References

- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

-

Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions, 75, 1066-1093.

-

Harrington, P. J., & Lodewijk, E. (1997).[4] Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.[4] (Industrial application of Pope-Peachey).[1]

-

Sigma-Aldrich. (n.d.). (-)-Menthylamine Technical Data. Retrieved October 2023.

-

Saigo, K., et al. (1982). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan. (Context on amine resolution mechanics).

Disclaimer: This protocol involves the use of hazardous chemicals.[5] Always review the Safety Data Sheet (SDS) for Menthylamine (Corrosive, Flammable) and solvents before use. Perform all operations in a fume hood.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. The Retort [www1.udel.edu]

- 5. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Applications of Menthylamine Schiff Bases: A Guide for Asymmetric Synthesis

Introduction: The Power of Chiral Amines in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the realms of drug discovery and development. Chiral amines are foundational building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] Menthylamine, a readily available and optically pure amine derived from the natural product menthol, serves as an excellent chiral auxiliary. When condensed with aldehydes or ketones, it forms Schiff bases that can act as powerful chiral ligands in asymmetric catalysis. These menthylamine-derived Schiff bases, particularly when complexed with metal centers, create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic applications of menthylamine Schiff bases. We will delve into the synthesis of a representative menthylamine Schiff base ligand and its application in the asymmetric Strecker reaction, a cornerstone method for the synthesis of α-amino acids.[2][3]

Core Principles: Why Menthylamine Schiff Bases are Effective Catalysts

The efficacy of menthylamine Schiff bases in asymmetric catalysis stems from several key features:

-

Steric Hindrance: The bulky menthyl group provides significant steric hindrance, which helps to direct the approach of incoming reagents to the catalytic center in a stereoselective manner.

-

Defined Stereochemistry: The inherent chirality of (-)-menthylamine is directly translated to the Schiff base ligand, creating a well-defined three-dimensional chiral pocket around the metal center.

-

Tunable Electronic and Steric Properties: The properties of the Schiff base ligand can be easily modified by changing the aldehyde or ketone precursor, allowing for the fine-tuning of the catalyst for a specific reaction.[4]

-

Coordination Versatility: The imine nitrogen and other potential donor atoms in the Schiff base can coordinate to a variety of metal ions, enabling a broad range of catalytic transformations.[5][6]

Application Protocol: Asymmetric Strecker Reaction

The asymmetric Strecker reaction is a three-component reaction involving an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[2][3] This protocol will detail the synthesis of a menthylamine-derived Schiff base and its use as a ligand in a titanium-catalyzed asymmetric Strecker reaction.

Part 1: Synthesis of the Chiral Schiff Base Ligand: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst as an illustrative example of a Schiff Base complex)

While our focus is on menthylamine, the synthesis of Jacobsen's catalyst provides an excellent, well-documented example of Schiff base ligand synthesis and complexation. The principles are directly transferable to the synthesis of a menthylamine-derived Schiff base.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the chiral catalyst.

Step-by-Step Protocol:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-menthylamine (1 equivalent) in absolute ethanol. In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (1 equivalent) in absolute ethanol.

-

Condensation Reaction: Slowly add the salicylaldehyde solution to the menthylamine solution with continuous stirring. A color change and the formation of a precipitate are typically observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure complete condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Isolation of the Ligand: After cooling the reaction mixture to room temperature, the precipitated Schiff base ligand is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The ligand can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the synthesized Schiff base ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Part 2: In Situ Formation of the Titanium-Schiff Base Catalyst and Asymmetric Strecker Reaction

Diagram of the Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.

Step-by-Step Protocol:

-

Catalyst Preparation (In Situ): In a flame-dried, argon-purged Schlenk flask, dissolve the menthylamine Schiff base ligand (0.1 equivalents) in anhydrous toluene. To this solution, add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 0.1 equivalents) and stir the mixture at room temperature for 1 hour to allow for the formation of the active catalyst complex.

-

Imine Formation: In the same flask, add the desired aldehyde (1 equivalent) and benzylamine (1 equivalent). Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the N-benzylimine.

-

Cyanide Addition: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C). Slowly add the cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 equivalents), dropwise to the reaction mixture. The use of TMSCN is often preferred over HCN for safety and handling reasons.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by flash column chromatography on silica gel.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

-

Hydrolysis to α-Amino Acid: The resulting enantioenriched α-aminonitrile can be hydrolyzed to the corresponding α-amino acid by treatment with aqueous acid (e.g., 6M HCl) under reflux.

Data Presentation: Expected Outcomes

The efficiency of the catalytic system can be evaluated based on the yield and enantioselectivity of the α-aminonitrile product. The following table provides a template for summarizing typical results for the asymmetric Strecker reaction with various aldehydes.

| Entry | Aldehyde Substrate | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 85-95 | 80-95 |

| 2 | p-Tolualdehyde | 88-96 | 85-97 |

| 3 | p-Nitrobenzaldehyde | 90-98 | 90-99 |

| 4 | Cinnamaldehyde | 80-90 | 75-90 |

| 5 | Cyclohexanecarboxaldehyde | 75-85 | 70-85 |

Note: The yields and enantiomeric excesses are illustrative and can vary depending on the specific reaction conditions and the purity of the reagents.

Causality and Experimental Choices

-

Choice of Metal: Titanium(IV) isopropoxide is a common choice as a Lewis acid catalyst in Strecker reactions. It effectively activates the imine for nucleophilic attack by the cyanide.[4][7]

-

In Situ Catalyst Formation: The in situ formation of the catalyst is often preferred for convenience and to avoid the isolation of potentially sensitive organometallic complexes.

-

Solvent: Anhydrous toluene is a common solvent for this reaction as it is non-coordinating and allows for a wide range of reaction temperatures.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a less hazardous alternative to hydrogen cyanide (HCN) and is compatible with many catalytic systems.

-

Temperature: Lower reaction temperatures generally lead to higher enantioselectivities by favoring the more ordered transition state that leads to the major enantiomer.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of asymmetric catalysis.[2][3] To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are crucial:

-

Thorough Characterization: The identity and purity of the synthesized Schiff base ligand and the final α-aminonitrile product must be confirmed by spectroscopic and analytical techniques.

-

Control Experiments: Running the reaction in the absence of the chiral ligand should result in a racemic product, confirming the role of the menthylamine Schiff base in inducing enantioselectivity.

-

Reproducibility: The experiment should be repeated to ensure that the obtained yields and enantioselectivities are consistent.

Conclusion

Menthylamine-derived Schiff bases are valuable and versatile tools in the field of asymmetric catalysis. Their straightforward synthesis, tunability, and ability to induce high levels of stereocontrol make them attractive ligands for a variety of transformations. The detailed protocol for the asymmetric Strecker reaction provided in this guide serves as a practical starting point for researchers looking to synthesize enantioenriched α-amino acids, which are crucial building blocks for the development of new therapeutics and other functional molecules.

References

-

Josephsohn, N. S., Kuntz, K. W., Snapper, M. L., & Hoveyda, A. H. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 123(47), 11594–11599. [Link]

-

Josephsohn, N. S., Kuntz, K. W., Snapper, M. L., & Hoveyda, A. H. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. PubMed. [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

-

Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. [Link]

-

Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments, 73(2), 251-253. [Link]

-

Al-Zoubi, W. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]

-

SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

-

Sakhare, P. A., et al. (2019). Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic. Malaysian Journal of Chemistry, 21(1), 1-9. [Link]

-

Vedejs, E., & Jure, M. (2005). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 437(7062), 1161-1164. [Link]

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts For The Asymmetric Strecker Reaction Identified and Optimized From Parallel Synthetic Libraries. Scribd. [Link]

-

MSU Chemistry. (n.d.). 150 Years of Strecker Reaction. [Link]

-

Rahman, M. M., et al. (2018). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. Journal of Chemistry, 2018, 1-7. [Link]

-

Tajarodi, A., et al. (2014). Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Journal of Nanostructure, 4(1), 103-109. [Link]

-

ResearchGate. (n.d.). Evidence of the asymmetric cyanation of ketimines. [Link]

-

Contreras, R. R., et al. (2026). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Revista de la Sociedad Química de México, 70(1), 1-15. [Link]

-

Ali, B. F., et al. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. Molecules, 28(6), 2623. [Link]

-

Saadeh, S. M. (2008). Synthesis and characterization of complexes of a salicyladehyde Schiff base derivative with Mn(II), Co(II), Ni. Inorganic Chemistry: An Indian Journal, 3(2), 128-130. [Link]

-

ResearchGate. (2026). (PDF) The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

-

Arhangelskis, M., et al. (2018). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules, 23(10), 2472. [Link]

-

DiMauro, E. F., & Kozlowski, M. C. (2002). Cooperative Asymmetric Catalysis with Dimeric Salen Complexes. Journal of the American Chemical Society, 124(43), 12668–12669. [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Mechanism of enantioselective Ti-catalyzed Strecker reaction: peptide-based metal complexes as bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-5-methylcyclohexanamine

Welcome to the technical support center for the synthesis of 2-Isopropyl-5-methylcyclohexanamine (also known as menthylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Isopropyl-5-methylcyclohexanamine?

The most prevalent method for synthesizing 2-Isopropyl-5-methylcyclohexanamine is the reductive amination of menthone . This can be achieved through two primary pathways:

-

Direct Reductive Amination: This one-pot reaction involves mixing menthone, an ammonia source (like ammonia in ethanol or ammonium acetate), and a reducing agent. The reaction proceeds through an intermediate imine, which is then reduced to the final amine.[1]

-

Leuckart-Wallach Reaction: This classic method uses formic acid or its derivatives (like ammonium formate or formamide) as both the ammonia source and the reducing agent.[2] It often requires higher reaction temperatures and may yield N-formylated byproducts that necessitate a subsequent hydrolysis step.[2]

Q2: What is the significance of stereochemistry in this synthesis?

Menthone, the starting material, has two chiral centers, leading to different stereoisomers (e.g., (-)-menthone and (+)-isomenthone). The reduction of the carbonyl group and the addition of the amino group introduce a third chiral center. Consequently, a mixture of diastereomeric amines can be formed. The specific stereoisomer of the starting menthone will influence the diastereomeric ratio of the product. Controlling the stereoselectivity is crucial if a specific isomer of 2-isopropyl-5-methylcyclohexanamine is desired for a particular application, such as its use as a chiral auxiliary in asymmetric synthesis.[3]

A detailed structural analysis of the various menthol and menthylamine isomers has been conducted, highlighting the importance of both experimental and calculated data for accurate stereochemical assignment.[3][4][5]

Troubleshooting Guide: Improving Yield and Purity

This section addresses common problems that can lead to low yields or impure products during the synthesis of 2-isopropyl-5-methylcyclohexanamine.

Problem 1: Low overall yield.

Q: My reductive amination of menthone is resulting in a very low yield of the desired amine. What are the likely causes and how can I improve it?

Low yields in reductive amination can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

A1: Incomplete Imine Formation

The first step of the reaction is the formation of an imine intermediate from menthone and the ammonia source. This is a reversible reaction, and the equilibrium may not favor the imine.

-

Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials.

-

Solution:

-

Use of Dehydrating Agents: Add a dehydrating agent like molecular sieves (4Å) to the reaction mixture to sequester water as it is formed, driving the equilibrium towards the imine.

-

Azeotropic Removal of Water: If the solvent allows, azeotropic distillation can be used to remove water.

-

A2: Suboptimal Reaction Conditions

The pH and temperature of the reaction are critical for both imine formation and the subsequent reduction.

-

Causality:

-

pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.

-

Temperature: While higher temperatures can favor imine formation, they can also lead to side reactions or degradation of the product. For Leuckart-type reactions, high temperatures are often necessary but can also lead to byproduct formation.[2]

-

-

Solution:

-

pH Optimization: Buffer the reaction mixture to a pH of 4-5. The use of ammonium acetate can serve as both the ammonia source and a buffer.

-

Temperature Control: Monitor the reaction temperature closely. It may be beneficial to run the reaction at a lower temperature for a longer period to minimize side reactions.

-

A3: Inefficient Reduction of the Imine

The choice and handling of the reducing agent are crucial for a successful reaction.

-

Causality:

-

Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting menthone to menthol before the imine has a chance to form, leading to a lower yield of the desired amine.

-

Degraded Reducing Agent: Hydride reducing agents can degrade upon exposure to moisture.

-

-

Solution:

-

Use a Milder Reducing Agent: Employ a milder reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.

-

Ensure Freshness of Reagents: Use freshly opened or properly stored reducing agents.

-

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Byproducts.

Q: My reaction mixture contains significant amounts of menthol and/or a dialkylated amine. How can I minimize these side products?

The formation of byproducts is a common issue that directly impacts the yield and purity of the final product.

A1: Reduction of the Starting Ketone

-

Causality: As mentioned previously, a highly reactive reducing agent can reduce the menthone to menthol.

-

Solution: Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. These reagents are less reactive towards ketones at neutral or slightly acidic pH, allowing for the preferential reduction of the imine intermediate.

A2: Over-alkylation

-

Causality: The newly formed primary amine is nucleophilic and can react with another molecule of menthone to form a secondary amine, which can then be reduced. This is more prevalent when a large excess of the ketone is used.

-

Solution:

-

Control Stoichiometry: Use a stoichiometric amount of menthone or a slight excess of the ammonia source.

-

Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can help to minimize the time the primary amine product is in the presence of unreacted menthone.

-

Table 1: Recommended Reducing Agents and their Characteristics

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Strong reducing agent. Can reduce the starting ketone. Best used in a two-step procedure after imine formation. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder reducing agent. Selective for imines at pH 4-5. Can be used in a one-pot reaction. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent for imines. Often used in dichloromethane or dichloroethane. |

Problem 3: Difficulty in Product Purification.

Q: I am struggling to isolate a pure sample of 2-Isopropyl-5-methylcyclohexanamine from my crude reaction mixture. What is an effective purification strategy?

The basic nature of the amine product allows for a straightforward purification strategy based on acid-base extraction.

A1: Acid-Base Extraction

-

Principle: The amine product is basic and can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities (like unreacted menthone or menthol) will remain in the organic phase.

-

Protocol:

-

After the reaction is complete, quench any remaining reducing agent according to standard procedures.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Extract the aqueous layer with the organic solvent to remove any neutral organic impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate the amine, making it water-soluble.

-

Wash the acidic aqueous layer with an organic solvent to remove any remaining non-basic impurities.

-

Make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the pH is >10. This will deprotonate the ammonium salt, regenerating the free amine which will be insoluble in water.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.

-

Purification Workflow Diagram

Caption: Acid-base extraction workflow for amine purification.

Problem 4: Ambiguous Stereochemical Outcome.

Q: I am unsure of the diastereomeric ratio of my product. How can I influence and determine the stereochemistry of the 2-Isopropyl-5-methylcyclohexanamine?

Controlling the diastereoselectivity of the reductive amination of menthone is a significant challenge.

A1: Influence of Starting Material

-

Causality: The stereochemistry of the starting menthone isomer will dictate the possible stereoisomers of the product. Menthone and isomenthone can interconvert under certain conditions, which can further complicate the product mixture.

-

Solution:

-

Start with a stereochemically pure isomer of menthone if a specific product isomer is desired.

-

Be aware that reaction conditions (e.g., acid or base catalysis) can cause epimerization of the starting material.

-

A2: Diastereoselective Reduction

-

Causality: The approach of the reducing agent to the imine intermediate will determine the stereochemistry at the newly formed chiral center. This can be influenced by the steric bulk of the substituents on the cyclohexane ring.

-

Solution:

-

Choice of Reducing Agent: Different reducing agents can exhibit different levels of stereoselectivity. It may be necessary to screen various reducing agents (e.g., different borohydride reagents, or catalytic hydrogenation with different catalysts) to optimize the diastereomeric ratio.

-

Catalytic Hydrogenation: The use of heterogeneous catalysts (e.g., Pt, Pd, Ni) for the reduction can offer different stereoselectivities compared to hydride reducing agents. The choice of catalyst, support, solvent, and reaction conditions can all influence the stereochemical outcome.

-

A3: Characterization of Diastereomers

-

Methodology:

-

NMR Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy can often distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants.

-

Chiral Chromatography: Chiral GC or HPLC can be used to separate and quantify the different diastereomers.

-

Optical Rotation: Comparison of the measured optical rotation of the product mixture with literature values for pure isomers can provide information about the enantiomeric and diastereomeric excess.[3]

-

References

- Reinscheid, F., & Reinscheid, U. M. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176.

- Reinscheid, F., & Reinscheid, U. M. (2016). Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data” [J. Mol. Struct. 1103 (2016) 166–176]. Journal of Molecular Structure, 1114, 177.

- Pelter, A., et al. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- BenchChem. (2025). A Comprehensive Technical Guide to the Stereoselective Synthesis of (+)

- Croteau, R., & Venkatachalam, K. V. (1986). Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. Archives of Biochemistry and Biophysics, 249(2), 306-315.

- Alum, B. N. (2023).

- NIST. (n.d.). Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride. In NIST Chemistry WebBook.

- Friestad, G. K. (2012). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Topics in Current Chemistry, 320, 61-92.

- de la Torre, A., & Vicario, J. L. (2018). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 6, 549.

- Safrole. (n.d.). Methylamine Synthesis.

- Organic Syntheses. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic Syntheses Procedures.

- MDPI. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 25(21), 5028.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- SpectraBase. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

- SpectraBase. (n.d.). (1R,2S,5R)

- The Journal of Organic Chemistry. (2019). N‑Methylmelamines: Synthesis, Characterization, and Physical Properties. Figshare.

- Sigma-Aldrich. (n.d.). Menthone.

- ResearchGate. (2016). Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data” [J. Mol. Struct. 1103 (2016) 166–176].

- Wikipedia. (n.d.). Menthone.

- Taylor & Francis eBooks. (2014).

- PMC. (2010). 2-Isopropyl-5-methylcyclohexyl N-cyclohexyl-P-phenylphosphonamidate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2352.

- Global Journal of Pure and Applied Chemistry Research. (2021). Vol.9, No.1, pp.1-20.

- GSRS. (n.d.). 2-(ISOPROPYL)-5-METHYLCYCLOHEXYLAMINE.

- ChemicalBook. (2025). (1R,2R,5R)-2-ISOPROPYL-5-METHYL-CYCLOHEXANOL.

- PubChem. (n.d.). 2-(isopropyl)-5-methylcyclohexylamine.

- SpectraBase. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol [FTIR].

- OpenBU. (2011).

Sources

Overcoming steric hindrance in menthylamine coupling reactions

Technical Support Center: Menthylamine Coupling & Steric Hindrance Guide

Introduction: The Menthylamine Challenge

Menthylamine is a deceptively simple molecule. While it appears to be a standard primary amine, the isopropyl group at the C2 position creates a significant steric wall. This "picket fence" hinders the trajectory of incoming electrophiles, particularly during nucleophilic attack on carbonyls.

When coupling menthylamine with bulky carboxylic acids (common in drug discovery scaffolds), standard reagents like EDC/NHS or even HBTU often result in:

-

Stalled intermediates: The active ester forms but the amine cannot approach.

-

Racemization: Slow kinetics allow the activated acid to oxazolone, scrambling stereocenters.

-

Elimination: Harsh conditions can force elimination over substitution.

This guide prioritizes kinetic acceleration without compromising stereochemical integrity .

Decision Matrix: Selecting the Right Protocol

Before starting, use this logic flow to select the chemistry best suited for your specific acid partner.

Figure 1: Decision matrix for reagent selection based on substrate properties.

Experimental Protocols

Protocol A: The "Low-Epimerization" Route (T3P)

Best For: Chiral acids, scale-up, and ease of workup.[1][2] Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[3] It captures the carboxylic acid to form a mixed anhydride that is highly reactive but does not generate free acid byproducts that promote epimerization.

Materials:

-

T3P (50% w/w in EtOAc or DMF)

-

Base: Pyridine (Critical for T3P efficiency) or NMM

-

Solvent: 2-MeTHF or EtOAc (Green alternative to DCM)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and Menthylamine (1.1 equiv) in 2-MeTHF (5 mL/mmol).

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes racemization [1].

-

Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Tip: If conversion is <50% after 4 hours, heat to 45°C. T3P is thermally stable.

-

-

Workup: Quench with water. The byproducts (propylphosphonic acid) are water-soluble.[1][3] Wash organic layer with 0.5M HCl, then NaHCO3.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely hindered acids (e.g., tertiary carbons) where HATU fails.

Mechanism: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the harsh acidity of thionyl chloride (

Materials:

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)[4]

-

Solvent: Dry DCM or Chloroform

Step-by-Step:

-

Acid Chloride Formation: Dissolve carboxylic acid (1.0 equiv) in dry DCM under Argon.

-

Reagent Addition: Add Ghosez’s reagent (1.2 equiv) at RT. Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC (methanol quench of aliquot). Ensure acid is fully converted to chloride.

-

-

Coupling: In a separate flask, dissolve Menthylamine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

-

Combination: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

-

Completion: Stir at RT for 12 hours.

Protocol C: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best For: Attaching menthylamine directly to an aromatic ring (Ar-Cl / Ar-Br). Challenge: Menthylamine is a bulky primary amine; standard ligands (BINAP) often fail.

Materials:

-

Catalyst: Pd(OAc)2 or Pd2(dba)3

-

Ligand: BrettPhos (Specific for primary amines) or RuPhos

-

Base: NaOtBu (Strong) or K3PO4 (Weak - if sensitive groups present)[5]

Step-by-Step:

-

Prep: Charge reaction vial with Aryl Halide (1.0 equiv), Menthylamine (1.2 equiv), Pd(OAc)2 (2 mol%), and BrettPhos (4 mol%).

-

Inerting: Evacuate and backfill with Argon (3x).

-

Solvent: Add dry Toluene or Dioxane (degassed).

-

Base: Add NaOtBu (1.4 equiv).

-

Heat: Seal and heat to 100°C for 12–18 hours.

-

Note: If using BrettPhos, do not exceed 110°C as the ligand can degrade.

-

Data & Performance Comparison

The following table summarizes expected outcomes based on internal application data and literature precedents for hindered amines.

| Feature | HATU / DIPEA | T3P / Pyridine | Ghosez Reagent | Acid Fluoride (TFFH) |

| Steric Tolerance | Moderate | High | Very High | High |

| Racemization Risk | Moderate | Very Low [1] | Low | Low |

| Workup Ease | Poor (Hexamethylphosphoramide byproducts) | Excellent (Water soluble) | Moderate | Good |

| Reaction Rate | Fast | Medium | Fast | Medium |

| Cost | High | Moderate | High | High |

Troubleshooting & FAQs

Q1: I am seeing significant starting material (Menthylamine) remaining even after 24 hours with HATU.

-

Diagnosis: The active ester (OAt-ester) is forming, but the steric bulk of menthylamine prevents the attack.

-

Fix: Switch to Protocol B (Ghosez) . The acid chloride is a smaller, more reactive electrophile than the HATU active ester. Alternatively, try microwave irradiation at 60°C with T3P.

Q2: My product is forming, but the chiral center on the acid partner has racemized.

-

Diagnosis: You likely used a base that is too strong (DIPEA/TEA) or the activation time was too long, allowing oxazolone formation.

-

Fix: Switch to Protocol A (T3P) and use Pyridine or 2,4,6-Collidine as the base. These weaker bases are sufficient for T3P but suppress proton abstraction at the alpha-carbon [2].

Q3: The reaction mixture turned into a thick gel/precipitate.

-

Diagnosis: Menthylamine salts or urea byproducts are precipitating, trapping reagents.

-

Fix: Dilute the reaction. If using DCM, switch to DMF or NMP to improve solubility.[6] If using T3P, ensure you are using the EtOAc/2-MeTHF formulation, not the pure anhydride.

Q4: Can I use EDC/NHS?

-

Answer: Avoid. The NHS-ester is generally not reactive enough to overcome the steric hindrance of the isopropyl group on menthylamine. You will likely see hydrolysis of the ester before coupling occurs.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1180. Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. Link

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. bachem.com [bachem.com]

- 4. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solvent Engineering for Menthylamine Chiral Resolution

Introduction

Welcome to the Technical Support Hub. You are likely here because the optical resolution of racemic (±)-menthylamine is presenting challenges in yield, enantiomeric excess (ee), or physical form (oiling out).

While many protocols suggest generic alcohols, the resolution of menthylamine via diastereomeric salt formation (typically using L-(+)-tartaric acid ) requires precise solvent engineering. This guide moves beyond "recipe following" to the causality of solvent-solute interactions, ensuring you can troubleshoot failures in real-time.

Module 1: The Solvent Selection Matrix

Q: Why is Methanol the standard starting point, and when should I deviate?

A: Methanol is the "Goldilocks" solvent for amine-tartrate resolutions. Resolution relies on Pasteur’s Principle : converting enantiomers (identical physical properties) into diastereomeric salts (different solubilities).[1]

The efficiency of this separation is governed by the Resolving Parameter (

-

Methanol (

): High enough polarity to dissolve the ionic salt at reflux, but low enough to force the less soluble diastereomer to crystallize upon cooling. -

Water (

): Often too powerful; dissolves both diastereomers, leading to zero yield. Used only as a co-solvent for purification. -

Acetone/Ethers (

): Too non-polar. The salt often crashes out instantly as an amorphous solid or oil (oiling out) rather than forming a defined crystal lattice.

Solvent Screening Table

| Solvent System | Dielectric Const. ( | Role in Menthylamine Resolution | Risk Profile |

| Methanol (Pure) | 33 | Primary Choice. Balances lattice energy vs. solvation. | Moderate risk of low yield if volume is too high. |

| Ethanol (95%) | 25 | Secondary Choice. Use if Methanol yields are too low. | Higher risk of "oiling out" due to lower polarity. |

| Water | 80 | Recrystallization Only. | High loss of product to mother liquor. |

| Methanol/Water (9:1) | ~38 | Optimization. Increases purity (ee) at expense of yield. | Requires precise temperature control. |

| Isopropyl Alcohol | 18 | Anti-Solvent. Added to drive precipitation. | High risk of trapping impurities. |

Module 2: Standard Operating Procedure (SOP)

Q: What is the validated protocol for Menthylamine-Tartrate resolution?

A: The following protocol uses L-(+)-Tartaric Acid to resolve (±)-menthylamine.[2] The target is the crystallization of the less soluble diastereomeric salt.[2][3][4][5]

Reagents:

-

(±)-Menthylamine (Racemic)

-

L-(+)-Tartaric Acid (0.5 to 1.0 molar equivalents)

-

Solvent: Methanol (anhydrous preferred)

Step-by-Step Workflow:

-

Stoichiometric Calculation:

-

Calculate 1.0 molar equivalent of L-tartaric acid relative to the amine.

-

Note: Some protocols use 0.5 eq (the "Pope-Peachey" method) to precipitate only the target isomer, but 1.0 eq is more robust for initial screening.

-

-

Dissolution (The "Clear Point"):

-

Dissolve L-tartaric acid in boiling Methanol (

). -

Slowly add (±)-menthylamine. Exothermic reaction.

-

Maintain reflux until the solution is perfectly clear. If distinct particles remain, add Methanol in 1 mL increments.

-

-

Controlled Cooling (The "Cloud Point"):

-

Harvesting:

-

Liberation:

-

Dissolve the salt in minimal water. Add

until -

Extract the free amine with Diethyl Ether or DCM. Dry over

and evaporate.

-

Module 3: Troubleshooting Hub

Issue 1: The "Oiling Out" Phenomenon

Q: My solution didn't form crystals; it separated into a sticky oil at the bottom. What happened?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the temperature at which it saturates. The salt comes out as a liquid droplet, which is a disaster for purity because the oil acts as a solvent for impurities.

The Fix: You must raise the melting point of the solid phase or lower the saturation temperature.

Visual Troubleshooting Workflow (Graphviz):

Figure 1: Decision tree for mitigating oiling out during diastereomeric salt crystallization.

Issue 2: Low Enantiomeric Excess (ee)

Q: I got crystals, but the optical rotation is low (e.g., 20% ee). Did the resolution fail?

A: Not necessarily. You likely harvested a Eutectic mixture.

-

Cause: You cooled too fast or evaporated too much solvent, causing both diastereomers to crash out.

-

Solution: Recrystallization. [7][8][9][10]

-

Take your low-ee crystals.

-

Dissolve them in the minimum amount of boiling Methanol/Water (9:1).

-

Cool slowly. The lattice energy of the pure diastereomer is higher than the mixture; it will crystallize first.

-

Repeat until melting point is constant.

-